molecular formula C9H18O3Si B1591485 (Methacryloxymethyl)dimethylethoxysilane CAS No. 5577-70-8

(Methacryloxymethyl)dimethylethoxysilane

Cat. No. B1591485
CAS RN: 5577-70-8
M. Wt: 202.32 g/mol
InChI Key: DNQFCBLYUTWWCH-UHFFFAOYSA-N
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Description

(Methacryloxymethyl)dimethylethoxysilane is an organosilicon compound with the molecular formula C9H18O3Si . It has a molar mass of 202.32 g/mol . The compound is also known by other names such as [Ethoxy (dimethyl)silyl]methyl methacrylate .


Molecular Structure Analysis

The molecular structure of (Methacryloxymethyl)dimethylethoxysilane consists of a methacrylate group attached to a dimethylethoxysilane group . The compound has 3 hydrogen bond acceptors and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

(Methacryloxymethyl)dimethylethoxysilane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³ and a boiling point of 200.3±23.0 °C at 760 mmHg . The compound has a flash point of 62.4±18.2 °C . It has a molar refractivity of 55.5±0.3 cm³ and a polarizability of 22.0±0.5 x 10^-24 cm³ .

Scientific Research Applications

Thermoresponsive Polymers

Research led by Kashio et al. (2010) developed a thermoresponsive polymer by graft polymerization from polysilsesquioxane, aiming to introduce hydrophobic aggregation properties in aqueous solutions. This approach indicates the potential of using (Methacryloxymethyl)dimethylethoxysilane derivatives for temperature-sensitive applications, which could be beneficial in smart materials and drug delivery systems (Kashio et al., 2010).

Surface Modification for Hydrophobicity

García et al. (2007) explored the modification of silanol-containing surfaces using methoxysilanes, achieving tunable hydrophilic, hydrophobic, and super-hydrophobic surfaces. This study underscores the significant role of (Methacryloxymethyl)dimethylethoxysilane derivatives in creating surface coatings with desired wetting properties, which could find applications in protective coatings and self-cleaning surfaces (García et al., 2007).

Biocompatible Block Copolymers

A study by Ma et al. (2003) on the synthesis of biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine in protic media presents an example of the application of methacrylate derivatives in biomedical engineering. These copolymers are designed to exhibit compatibility with biological environments, suggesting their utility in medical implants and tissue engineering (Ma et al., 2003).

Hybrid Nanocomposites

Zhang and Laine (2000) reported the synthesis of octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its octamethacrylate derivative, highlighting the potential of (Methacryloxymethyl)dimethylethoxysilane derivatives in forming hybrid nanocomposites. These materials could be pivotal in advancing the fields of electronics, photonics, and nanotechnology due to their unique structural and functional properties (Zhang and Laine, 2000).

Electrolyte Solvents for Li-ion Batteries

Amine et al. (2006) synthesized novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries. This research illustrates the application of silane derivatives in improving the performance and safety of energy storage devices, which is critical for the development of more efficient and reliable batteries (Amine et al., 2006).

Safety And Hazards

(Methacryloxymethyl)dimethylethoxysilane may cause irritation to the respiratory tract, skin, and eyes upon exposure . It may also be harmful if swallowed .

properties

IUPAC Name

[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFCBLYUTWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585328
Record name [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methacryloxymethyl)dimethylethoxysilane

CAS RN

5577-70-8
Record name [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methacryloxymethyl)dimethylethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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